Enclomifene citrate is a non-steroidal compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is the trans-isomer of clomiphene citrate, which has been widely used in the treatment of female infertility due to its ability to induce ovulation. Enclomifene citrate specifically targets estrogen receptors in the hypothalamus and pituitary gland, leading to increased secretion of gonadotropin-releasing hormone, follicle-stimulating hormone, and luteinizing hormone, thereby enhancing endogenous testosterone production in men and promoting ovulation in women .
The molecular formula of enclomifene citrate is , with a molecular weight of approximately 598.083 g/mol. It is characterized by a unique structure that allows it to selectively bind to estrogen receptors, making it effective in regulating hormonal activity without the side effects commonly associated with other hormonal therapies .
These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.
Enclomifene citrate exhibits significant biological activity primarily through its role as a selective estrogen receptor modulator. By antagonizing estrogen receptors in the hypothalamus and pituitary gland, it disrupts the negative feedback loop typically exerted by estrogen. This leads to an increase in gonadotropin-releasing hormone secretion, which subsequently elevates levels of follicle-stimulating hormone and luteinizing hormone. The result is an increase in endogenous testosterone production, making it particularly beneficial for men with secondary hypogonadism .
In clinical studies, enclomifene has demonstrated efficacy in restoring testosterone levels while maintaining testicular size and potentially supporting spermatogenesis. Additionally, its use has been associated with favorable metabolic effects, including improvements in fasting plasma glucose levels .
The synthesis of enclomifene citrate involves several steps:
Industrial methods often utilize one-pot synthesis techniques to streamline production and enhance yield.
Enclomifene citrate is primarily used for:
Additionally, ongoing research may expand its applications into areas related to metabolic health and other reproductive disorders.
Research indicates that enclomifene citrate interacts significantly with various biological systems:
These interactions underscore the compound's therapeutic potential beyond traditional applications.
Enclomifene citrate shares similarities with several compounds within the SERM class and related hormonal therapies. The following table compares enclomifene citrate with similar compounds:
Compound | Type | Key Features | Unique Aspects |
---|---|---|---|
Clomiphene Citrate | SERM | Mixture of trans (enclomiphene) and cis isomers | Enclomiphene is the more effective isomer |
Tamoxifen | SERM | Used primarily for breast cancer treatment | Stronger estrogenic effects compared to enclomiphene |
Raloxifene | SERM | Used for osteoporosis prevention | Different target profile; focuses on bone health |
Zuclomiphene | Isomer of Clomiphene | Less selective than enclomiphene | Associated with more side effects |
Enclomifene's specificity for estrogen receptors makes it particularly valuable in therapeutic contexts where minimizing side effects is critical. Its unique pharmacological profile distinguishes it from other SERMs, allowing for targeted hormonal modulation without significant estrogenic activity .
Enclomiphene citrate (C~32~H~36~ClNO~8~) consists of a triphenylethylene core modified with specific functional groups that dictate its molecular interactions. The base structure contains:
The IUPAC name reflects this arrangement:
(E)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-hydroxypropane-1,2,3-tricarboxylate [1]. The SMILES notation captures the spatial arrangement:
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCN(CC)CC.C(C(C(=O)O)C(=O)O)(C(=O)O)O [2].
Table 1: Key 2D Structural Features
Feature | Specification | Source |
---|---|---|
Molecular formula | C~32~H~36~ClNO~8~ | [1] [3] |
Molecular weight | 598.08 g/mol | [3] |
Aromatic systems | 3 benzene rings | [1] |
Functional groups | Chloroethenyl, ether, tertiary amine | [2] |
Counterion | Citrate (C~6~H~8~O~7~) | [3] |
The citrate moiety enhances aqueous solubility through three carboxylic acid groups and one hydroxyl group, enabling salt formation with the basic nitrogen in the diethylaminoethoxy chain [3]. X-ray diffraction studies confirm the trans configuration of the chloroethenyl group relative to the phenolic oxygen, creating distinct electronic environments in each aromatic ring [4].
The molecule's biological activity derives from its ability to adopt multiple conformations through rotation about three key bonds:
Molecular docking simulations reveal two stable conformations:
Conformation A (Extended):
Conformation B (Folded):
Table 2: Conformational Energy Parameters
Parameter | Conformation A | Conformation B |
---|---|---|
Torsion angle (φ1) | 180° | 145° |
Torsion angle (φ2) | 90° | 65° |
Relative energy | 0 kcal/mol | 2.3 kcal/mol |
Predicted occupancy | 78% | 22% |
Data derived from molecular dynamics simulations show the extended conformation predominates in aqueous environments due to reduced steric hindrance between the citrate ion and aromatic systems [6]. The folded conformation becomes more prevalent in lipid bilayers, where hydrophobic interactions stabilize the compact structure [4].
Enclomiphene citrate exists as the trans (E) isomer of clomiphene, distinguished from its cis (Z) counterpart zuclomiphene by spatial arrangement around the central double bond:
Geometric Isomerism:
Table 3: Isomeric Comparison
Property | Enclomiphene (E) | Zuclomiphene (Z) |
---|---|---|
C=C bond configuration | trans | cis |
ERα binding affinity | 18 nM | 0.4 nM |
Plasma half-life | 5-7 days | 14-21 days |
LogP | 5.1 | 6.3 |
Metabolic clearance | Hepatic CYP3A4/2D6 | Hepatic CYP2C19 |
The trans configuration creates a 12.7° dihedral angle between phenyl rings, reducing steric clash and enabling deeper penetration into the estrogen receptor ligand-binding domain [4]. Enantiomeric purity is maintained through synthetic control during citrate salt formation, with the commercial product containing >99% E-isomer [1] [3].
Chiral centers exist at:
However, the citrate counterion exists as a racemic mixture due to rapid interconversion of citrate stereoisomers under physiological conditions [3]. The nitrogen's chirality has minimal pharmacological impact due to free rotation about C-N bonds at body temperature [5].